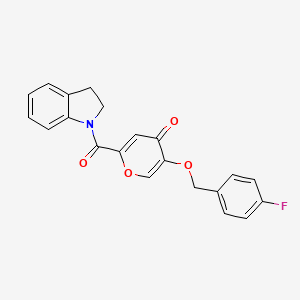

5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO4/c22-16-7-5-14(6-8-16)12-26-20-13-27-19(11-18(20)24)21(25)23-10-9-15-3-1-2-4-17(15)23/h1-8,11,13H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMYFGUFXARIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyranone core.

Attachment of the Indoline Carbonyl Group: This could be done through an acylation reaction using an indoline derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

Substitution: The fluorobenzyl group could participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyranone Core

The pyranone scaffold is a common pharmacophore. Key analogs and their differences are outlined below:

Key Observations :

- Position 2 Modifications: The indoline-1-carbonyl group in the target compound contrasts with morpholino, piperazinyl, or indole-based substituents in analogs. Indoline’s bicyclic structure may confer superior binding affinity compared to simpler heterocycles (e.g., morpholino in EHT 1864) due to enhanced van der Waals interactions .

- Position 5 Modifications : The 4-fluorobenzyloxy group differs from 3-chlorobenzyloxy () or hydroxy-substituted benzyl groups (GW842470X). Fluorine’s smaller size and higher electronegativity may improve metabolic stability relative to chlorine .

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a pyranone core with an indoline carbonyl substituent and a 4-fluorobenzyl ether group. This unique structure is hypothesized to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cancer progression and immune response, making it a candidate for further investigation in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

-

Cell Viability Assays : In vitro studies have shown that the compound reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.

Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 25 - Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

-

Antibacterial Assays : It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 75 Escherichia coli 100

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell proliferation, correlating with increased apoptosis markers.

- Clinical Implications : In animal models, administration of the compound resulted in significant tumor reduction without notable toxicity, suggesting a favorable therapeutic index.

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the pharmacokinetics of this compound:

- Synthesis Improvements : New synthetic routes have been developed to enhance yield and purity, facilitating further biological evaluations.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further studies are needed to fully elucidate its metabolism and excretion pathways.

Q & A

Q. What are the standard synthetic routes for 5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one, and how are key intermediates characterized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyranone core via cyclization of diketone precursors under acidic or basic conditions.

- Step 2 : Introduction of the 4-fluorobenzyl ether group via nucleophilic substitution or Mitsunobu reaction, depending on hydroxyl group availability .

- Step 3 : Coupling of the indoline-1-carbonyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure amide bond formation without racemization .

Characterization : - NMR spectroscopy (¹H, ¹³C, and 19F) confirms regioselectivity of substitutions.

- High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~387.8 g/mol based on analogs) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- HPLC-DAD/UV : Quantifies purity (>95% required for pharmacological studies) using C18 reverse-phase columns with acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for storage conditions (e.g., decomposition temperatures above 150°C observed in related pyranones) .

- pH stability profiling : Tests compound integrity across physiological pH ranges (1.2–7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the indoline-1-carbonyl coupling step, and what are common side reactions?

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency by reducing steric hindrance from the indoline nitrogen .

- Side reactions :

- Hydrolysis of the amide bond : Mitigated by anhydrous conditions and inert atmospheres (N₂/Ar).

- Racemization : Controlled via low-temperature reactions (0–4°C) and short reaction times .

Yield improvement : Microwave-assisted synthesis reduces reaction times by 50–70% while maintaining >80% yield in analogous compounds .

Q. How should contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved in preclinical studies?

- Dose-response profiling : Establish EC₅₀ for therapeutic effects (e.g., COX-2 inhibition) vs. LC₅₀ for cytotoxicity using in vitro models (RAW 264.7 macrophages, HepG2 cells) .

- Off-target screening : Utilize kinase profiling panels to identify unintended interactions (e.g., EGFR or PI3K inhibition) that may explain toxicity .

- Structural analogs : Compare with chlorobenzyl-substituted analogs (e.g., 5-((4-chlorobenzyl)oxy) derivatives) to isolate fluorine-specific effects .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

- Prodrug design : Introduce phosphate or glycoside groups at the pyranone 4-oxo position, which are cleaved enzymatically in vivo .

- Co-solvent systems : Use cyclodextrin-based formulations or PEG-400/water mixtures to enhance solubility (>2 mg/mL required for IV administration) .

- Crystal engineering : Generate polymorphs with improved dissolution rates via solvent-drop grinding or crystallization with surfactants .

Methodological Notes

- Synthetic protocols must include inert atmosphere conditions (e.g., Schlenk line) to prevent oxidation of the indoline moiety .

- In vitro bioassays should utilize negative controls with unsubstituted pyranones to validate target-specific effects .

- Computational modeling (e.g., molecular docking with AutoDock Vina) is advised to predict binding affinities to targets like COX-2 or kinases before wet-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.